2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-
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Overview
Description
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- typically involves the reaction of 2,6-dimethylaniline with carbon disulfide and potassium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product. The general reaction scheme is as follows:
-
Reaction of 2,6-dimethylaniline with carbon disulfide and potassium hydroxide
- Reagents: 2,6-dimethylaniline, carbon disulfide, potassium hydroxide
- Conditions: Reflux
- Product: Intermediate potassium salt
-
Acidification of the intermediate
- Reagents: Intermediate potassium salt, hydrochloric acid
- Conditions: Acidification
- Product: 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiol derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as a precursor for the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its antimicrobial and anticancer properties. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Imidazole-2-thione, 1-phenyl-1,3-dihydro-
- 2H-Imidazole-2-thione, 1-(4-methylphenyl)-1,3-dihydro-
- 2H-Imidazole-2-thione, 1-(2-chlorophenyl)-1,3-dihydro-
Uniqueness
2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-3-5-9(2)10(8)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODQNCFRUBDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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